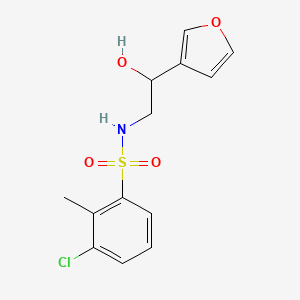

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

Description

3-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 3 and a methyl group at position 2. The sulfonamide nitrogen is further functionalized with a 2-hydroxyethyl group bearing a furan-3-yl substituent. This structural motif combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLWCNKCYPCZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=COC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

- Reagents :

- Amine (1.0 equiv), sulfonyl chloride (1.2 equiv), base (e.g., DIPEA, 2.5 equiv).

- Solvent: Anhydrous acetonitrile or dichloromethane.

- Conditions :

- Stir at room temperature (20–25°C) for 12–16 hours under nitrogen.

- Workup :

- Dilute with water, extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.

- Purification :

Optimized Protocol (Adapted from)

Characterization Data :

- ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, furan-H), 6.55 (s, 1H, furan-H), 4.25 (m, 1H, CH-OH), 3.85 (m, 2H, CH₂-N), 2.55 (s, 3H, CH₃).

- LC-MS : m/z 369.1 [M+H]⁺.

Critical Analysis of Methodologies

Solvent and Base Selection

Challenges and Mitigation

- Hydroxyl Group Reactivity : The β-hydroxyethyl group may undergo elimination under acidic conditions. Using mild bases (DIPEA) and low temperatures minimizes this risk.

- Amine Stability : 2-(Furan-3-yl)-2-hydroxyethylamine is hygroscopic; reactions require anhydrous conditions.

Comparative Data from Analogous Syntheses

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

(a) Furan vs. Thiophene Substitution

A close analogue, 3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methylbenzenesulfonamide (), replaces the furan-3-yl group with a furan-2-yl and introduces a thiophen-2-yl moiety.

(b) Complex Heterocyclic Systems

In 3-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)-2-methylbenzenesulfonamide (), the N-substituent includes a 1,3-dioxoisoindolinyl group fused to a dioxopiperidine. This increases molecular weight (498.5 g/mol vs. ~350–400 g/mol estimated for the target compound) and introduces hydrogen-bonding sites (keto groups), which may enhance binding to proteasomal targets (e.g., cereblon in PROTACs) .

(c) Indole-Containing Analogues

3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide () substitutes the furan-hydroxyethyl group with an indol-3-yl-ethyl chain.

Physicochemical Properties

(a) Solubility and Polarity

- The hydroxyethyl group in the target compound and its thiophene-containing analogue () introduces polarity, improving aqueous solubility compared to purely aromatic sulfonamides (e.g., ).

- Fluorinated analogues (e.g., C20H14F3N3O7S in ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation, whereas chlorine in the target compound may increase lipophilicity .

(b) Crystallographic Behavior

Compounds like (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone () demonstrate how fused aromatic systems and hydrogen-bonding networks (e.g., O–H⋯O interactions) influence solid-state packing. The target compound’s hydroxyethyl group may similarly facilitate intermolecular hydrogen bonding, affecting crystallinity and formulation stability .

Biological Activity

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a compound with potential biological activities that have been the subject of various studies. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound has the molecular formula and features a sulfonamide group that contributes to its biological activity. The presence of the furan ring is significant for its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Chloro Group Introduction : A substitution reaction using reagents like thionyl chloride.

- Amide Bond Formation : Reaction of an amine with a carboxylic acid derivative using coupling agents like DCC or DIC.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interactions : The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the chloro group may form hydrogen bonds or engage in halogen bonding.

- Receptor Binding : It may modulate receptor activity, leading to various downstream effects in cellular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of sulfonamides are known for their effectiveness against a range of bacteria and fungi.

Antitumor Activity

In vitro studies have suggested that this compound may inhibit tumor cell proliferation. One study highlighted its potential to downregulate specific oncogenes in cancer cells, leading to reduced tumor growth rates.

Case Studies

- Inhibition of Type III Secretion System (T3SS) :

- Cytotoxicity Assessment :

Data Table: Biological Activities Overview

Q & A

Q. What are the key functional groups in 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, and how do they influence reactivity?

The compound features:

- A sulfonamide group (hydrogen-bond donor/acceptor, critical for target binding) .

- Chloro and methyl substituents on the benzene ring (electron-withdrawing and steric effects modulate electrophilic substitution) .

- Furan-3-yl (oxygen heterocycle with π-π stacking potential) and hydroxyethyl (enhances solubility and hydrogen bonding) . Methodological Insight: Reactivity can be probed via nucleophilic substitution (chloro group) or oxidation (hydroxyethyl) under controlled conditions .

Q. What synthetic strategies are employed for this compound?

A multi-step approach is typical:

- Step 1 : React 2-methyl-3-chlorobenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions (e.g., NaHCO₃) to form the sulfonamide bond .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Optimization : Use coupling agents like EDC/HOBt for efficient amide bond formation in related sulfonamide syntheses .

Q. Which characterization techniques confirm structural integrity?

- NMR Spectroscopy : H and C NMR identify furan protons (δ 6.3–7.4 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 397.89 (C₁₇H₁₆ClNO₄S₂) validates molecular weight .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide bond formation .

- Temperature Control : Maintain 0–5°C during amine-sulfonyl chloride coupling to minimize side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for similar compounds .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions .

Q. How might structural modifications enhance biological activity?

- Structure-Activity Relationship (SAR) Design :

- Replace chloro with fluoro to alter electron density .

- Substitute furan-3-yl with thiophene to test π-π interactions in enzyme binding .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Solubility Adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .

- Dose-Response Replicates : Conduct triplicate assays with statistical validation (p < 0.05) .

Q. What computational methods predict metabolic stability?

- ADMET Modeling : Tools like SwissADME assess CYP450 metabolism and plasma protein binding .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylation or sulfonamide cleavage products .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.